2-(Ethylamino)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

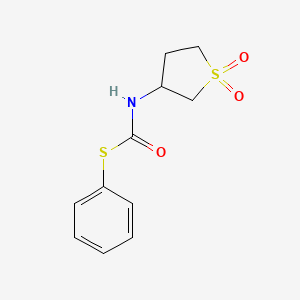

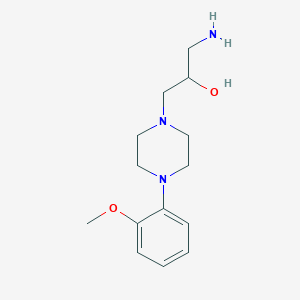

2-(Etilamino)butanonitrilo es un compuesto orgánico con la fórmula molecular C6H12N2. Es un derivado de nitrilo, caracterizado por la presencia de un grupo ciano (-CN) unido a una cadena butano, que está además sustituido con un grupo etilamino.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-(Etilamino)butanonitrilo puede sintetizarse a través de varios métodos:

De haloalcanos: El haloalcano se calienta a reflujo con una solución de cianuro de sodio o potasio en etanol.

De aldehídos y cetonas: Los aldehídos y cetonas sufren una reacción de adición con cianuro de hidrógeno, produciendo hidroxinitrilos.

Métodos de producción industrial: La producción industrial de 2-(Etilamino)butanonitrilo típicamente implica la aplicación a gran escala de las rutas sintéticas anteriores, optimizadas para el rendimiento y la pureza. La elección del método depende de la disponibilidad de los materiales de partida y de la escala de producción deseada.

Tipos de reacciones:

Reducción: Los nitrilos pueden reducirse a aminas primarias usando hidruro de litio y aluminio (LiAlH4).

Hidrólisis: Los nitrilos pueden hidrolizarse a ácidos carboxílicos en condiciones ácidas o básicas.

Reacción de Grignard: Los nitrilos reaccionan con reactivos de Grignard para formar cetonas.

Reactivos y condiciones comunes:

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Hidrólisis: Ácido sulfúrico (H2SO4) o hidróxido de sodio (NaOH) con calor.

Reacción de Grignard: Reactivo de Grignard (RMgX) en éter anhidro.

Productos principales:

Reducción: Aminas primarias.

Hidrólisis: Ácidos carboxílicos.

Reacción de Grignard: Cetonas.

4. Aplicaciones en investigación científica

2-(Etilamino)butanonitrilo tiene varias aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

2-(Ethylamino)butanenitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biocatalysis: It can be used in the immobilization of nitrilase on bioinspired silica for the efficient synthesis of carboxylic acids.

Pharmaceuticals: It is explored for its potential use in the development of new drugs due to its unique chemical properties.

Mecanismo De Acción

El mecanismo de acción de 2-(Etilamino)butanonitrilo en las reacciones químicas implica el ataque nucleofílico al carbono electrófilo en el grupo nitrilo. Esto puede conducir a la formación de varios intermediarios, como aniones imina, que luego se transforman aún más en los productos deseados. Los objetivos moleculares y las vías implicadas dependen de las condiciones de reacción y los reactivos específicos utilizados .

Compuestos similares:

Butanonitrilo: Un nitrilo más simple sin la sustitución de etilamino.

2-Hidroxi-4-(metiltio)butanonitrilo: Un nitrilo con una sustitución hidroxilo y metiltio.

Acetonitrilo: Un nitrilo más pequeño con una sola cadena de carbono.

Unicidad: Su estructura permite interacciones específicas en la síntesis orgánica y la biocatálisis que no son posibles con nitrilos más simples .

Comparación Con Compuestos Similares

Butanenitrile: A simpler nitrile without the ethylamino substitution.

2-Hydroxy-4-(methylthio)butanenitrile: A nitrile with a hydroxyl and methylthio substitution.

Acetonitrile: A smaller nitrile with a single carbon chain.

Uniqueness: Its structure allows for specific interactions in organic synthesis and biocatalysis that are not possible with simpler nitriles .

Propiedades

IUPAC Name |

2-(ethylamino)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-6(5-7)8-4-2/h6,8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFJQFPWXDXFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)

![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)

![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)

![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)

![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)

![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)